s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride is a chemical compound with a complex structure
Vorbereitungsmethoden
The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride involves several steps. The synthetic routes typically include the reaction of specific precursors under controlled conditions. Industrial production methods may involve large-scale reactions in reactors, followed by purification processes to obtain the desired compound .
Analyse Chemischer Reaktionen
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Wissenschaftliche Forschungsanwendungen
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride can be compared with similar compounds such as:
1,2,3,5,6,7-hexahydro-s-indacene: This compound has a similar structure but lacks the ethanamine and dimethyl groups.
1,2,3,5,6,7-hexahydro-s-indacen-4-amine: This compound has a similar structure but lacks the dimethyl groups
Eigenschaften
CAS-Nummer |
82875-64-7 |
---|---|
Molekularformel |
C16H24ClN |
Molekulargewicht |
265.82 g/mol |
IUPAC-Name |
2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-17(2)10-9-16-14-7-3-5-12(14)11-13-6-4-8-15(13)16;/h11H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
LDSBPWLERIGBPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=C2CCCC2=CC3=C1CCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.